molecular formula C10H15ClN2O B15060978 [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

Cat. No.: B15060978
M. Wt: 214.69 g/mol
InChI Key: FNKSKYRUJIGQDY-UHFFFAOYSA-N
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Description

    Reagents: 5-Chloro-6-(2-methylpropoxy)pyridine, formaldehyde, ammonia

    Reaction: The 5-chloro-6-(2-methylpropoxy)pyridine is reacted with formaldehyde and ammonia to introduce the methanamine group at the 3rd position, yielding [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

  • Step 1: Synthesis of 5-Chloro-3-pyridinecarboxaldehyde

      Reagents: 5-Chloropyridine, formylating agent (e.g., DMF, POCl3)

      Conditions: Reflux, inert atmosphere

      Reaction: 5-Chloropyridine is reacted with a formylating agent to introduce the formyl group at the 3rd position, yielding 5-chloro-3-pyridinecarboxaldehyde.

  • Step 2: Formation of 5-Chloro-6-(2-methylpropoxy)pyridine

      Reagents: 5-Chloro-3-pyridinecarboxaldehyde, 2-methylpropanol, acid catalyst (e.g., H2SO4)

      Reaction: The aldehyde group of 5-chloro-3-pyridinecarboxaldehyde is reacted with 2-methylpropanol in the presence of an acid catalyst to form the 2-methylpropoxy group at the 6th position, yielding 5-chloro-6-(2-methylpropoxy)pyridine.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

      Conditions: Mild to moderate temperatures, aqueous or organic solvents

  • Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro group.

      Reagents: Reducing agents (e.g., LiAlH4, NaBH4)

      Conditions: Mild to moderate temperatures, inert atmosphere

  • Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Mild to moderate temperatures, organic solvents

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, mild to moderate temperatures, aqueous or organic solvents

    Reduction: LiAlH4, NaBH4, mild to moderate temperatures, inert atmosphere

    Substitution: Amines, thiols, mild to moderate temperatures, organic solvents

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Pyridine derivatives without the chloro group

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications. It may act on specific molecular targets to exert its effects.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of methanamine.

    [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methylamine: Similar structure but with a methylamine group instead of methanamine.

    [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanoic acid: Similar structure but with a methanoic acid group instead of methanamine.

Uniqueness

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable for diverse scientific research applications.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C10H15ClN2O/c1-7(2)6-14-10-9(11)3-8(4-12)5-13-10/h3,5,7H,4,6,12H2,1-2H3

InChI Key

FNKSKYRUJIGQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)CN)Cl

Origin of Product

United States

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